molecular formula C23H26N4O4S B2773716 ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 476432-03-8

ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2773716
CAS No.: 476432-03-8
M. Wt: 454.55
InChI Key: PZZDSZJVXVUYFH-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-5-31-21(28)14-32-23-26-25-20(27(23)19-8-6-7-15(2)16(19)3)13-24-22(29)17-9-11-18(30-4)12-10-17/h6-12H,5,13-14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZDSZJVXVUYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves multiple steps. The starting materials typically include 2,3-dimethylphenyl, 4-methoxybenzoyl chloride, and 1,2,4-triazole. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is obtained through a series of condensation and substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction and inhibition of cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazoles
  • Thiophenes
  • Triazoles

Biological Activity

Ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activity. The presence of the sulfanyl group and various aromatic substituents enhances its potential as a pharmacologically active agent.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step includes the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Introduction of Sulfanyl Group : This is achieved through nucleophilic substitution reactions involving thiols.
  • Acetate Formation : The final step involves the esterification of the resulting compound with acetic acid or its derivatives.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • In Vitro Studies : Studies have demonstrated that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Candida albicans12100

Antitumor Activity

Triazole derivatives are also recognized for their antitumor properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., breast and lung cancer) have shown a reduction in viability and induction of apoptosis at specific concentrations .
Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)25Apoptosis Induction
A549 (Lung Cancer)30Cell Cycle Arrest

Antiviral Activity

Recent investigations into the antiviral properties of triazole compounds have highlighted their potential against viral infections. This compound has been evaluated for its efficacy against viruses like influenza and HIV in laboratory settings.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for pathogen survival.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds may disrupt DNA or RNA synthesis in target organisms.
  • Induction of Oxidative Stress : The presence of reactive functional groups may lead to increased oxidative stress in cells.

Q & A

Q. Key Considerations :

  • Purity is monitored via TLC and HPLC.
  • Intermediate characterization uses NMR (¹H/¹³C) and IR spectroscopy .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintaining 80–100°C during cyclization prevents side reactions .
  • Catalysts : Use of HBTU or PyBOP improves coupling efficiency in amidation steps (yield increase by ~20%) .
  • pH adjustment : Alkaline conditions (pH 8–9) stabilize thiol groups during thioether formation .

Q. Methodological Resolution :

  • Perform dose-response curves across multiple assays.
  • Validate results with orthogonal techniques (e.g., SPR for binding affinity) .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Docking : Tools like Glide (Schrödinger) simulate binding to enzymes (e.g., cyclooxygenase-2) with RMSD <1.5 Å accuracy .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity with activity (e.g., nitro groups enhance antibacterial potency) .

Case Study : Docking of the compound into the COX-2 active site showed hydrogen bonding with Arg120 and hydrophobic interactions with Val89 .

Basic: What are the recommended storage conditions?

Answer:

  • Temperature : –20°C in airtight, light-resistant vials .
  • Solubility : Stable in DMSO (up to 50 mM); avoid aqueous buffers >pH 8 to prevent ester hydrolysis .

Advanced: How to analyze metabolic stability in vitro?

Answer:

Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS .

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Metabolite identification : HRMS detects oxidation products (e.g., sulfoxide formation) .

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